3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 439110-68-6
VCID: VC6207457
InChI: InChI=1S/C12H7Cl2N3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H
SMILES: C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)Cl
Molecular Formula: C12H7Cl2N3
Molecular Weight: 264.11

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine

CAS No.: 439110-68-6

Cat. No.: VC6207457

Molecular Formula: C12H7Cl2N3

Molecular Weight: 264.11

* For research use only. Not for human or veterinary use.

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine - 439110-68-6

Specification

CAS No. 439110-68-6
Molecular Formula C12H7Cl2N3
Molecular Weight 264.11
IUPAC Name 3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C12H7Cl2N3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H
Standard InChI Key LUDWEWDXBCVPAT-UHFFFAOYSA-N
SMILES C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)Cl

Introduction

Structural and Molecular Characteristics

Electronic Properties

The electron-withdrawing chlorine atoms induce polarization within the heterocyclic system, enhancing electrophilic reactivity at the 5- and 7-positions of the pyrimidine ring. Density functional theory (DFT) calculations on related compounds predict a highest occupied molecular orbital (HOMO) localized on the imidazole ring and a lowest unoccupied molecular orbital (LUMO) centered on the pyrimidine moiety, enabling charge-transfer interactions .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The primary synthetic route involves sequential functionalization of a pyrimidine precursor (Scheme 1):

  • Halogenation: 2-Aminopyrimidine undergoes bromination at the 3-position using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C.

  • Coupling Reaction: The brominated intermediate reacts with 4-chlorophenylmagnesium bromide under Grignard conditions, followed by acid workup to yield the substituted pyrimidine.

  • Cyclization: Treatment with chloroacetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) facilitates ring closure to form the imidazo[1,2-a]pyrimidine core .

This method typically achieves yields of 45–60%, with purity >95% confirmed by HPLC.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclization step. Using basic alumina (Al₂O₃) as a heterogeneous catalyst under solvent-free conditions, reaction times reduce from 24 hours to 15–20 minutes, improving yields to 68–70% . Key optimized parameters include:

ParameterOptimal Value
Microwave Power300 W
Temperature120°C
Catalyst Loading10 wt% Al₂O₃
Reaction Time18 minutes

This green chemistry approach minimizes waste generation and enhances scalability .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The 3-chloro group exhibits moderate reactivity toward nucleophiles. In ethanol/water mixtures at reflux, substitution with amines (e.g., piperidine) proceeds via an SNAr mechanism, yielding 3-amino derivatives (Table 1) :

EntryNucleophileProductYield (%)
1NH₃3-Amino derivative52
2Piperidine3-Piperidinyl derivative67
3Thiophenol3-Phenylthio derivative48

Electrophilic Aromatic Substitution

The para-chlorophenyl group directs electrophiles to the ortho and meta positions. Nitration using fuming HNO₃/H₂SO₄ at 0°C produces mono-nitro derivatives, while Friedel-Crafts acylation introduces acetyl groups at the meta position .

Biological Activity and Mechanism

Antimicrobial Properties

In vitro screening against 13 microbial strains revealed moderate to strong activity (Table 2) :

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

Mechanistic studies suggest inhibition of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis .

Pharmacokinetic and Toxicity Profiling

ADME Predictions

SwissADME predictions highlight favorable drug-likeness:

  • Lipophilicity (LogP): 3.1 ± 0.2

  • Water Solubility: −4.2 (Log S)

  • Bioavailability Score: 0.55

The compound adheres to Lipinski’s rule of five, suggesting oral bioavailability .

Toxicity Risks

PROTOX-II classifies it as Category 4 (harmful if swallowed), with predicted LD₅₀ = 550 mg/kg in rats. Structural alerts include the imidazopyrimidine core, which may intercalate DNA at high concentrations .

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structure-activity relationship (SAR) studies emphasize:

  • Chlorine at 3-position: Critical for target affinity; replacement with bulkier halogens (Br, I) decreases potency.

  • Para-chlorophenyl group: Enhances membrane permeability; methoxy substitution reduces metabolic clearance .

Derivatization at the 5- and 7-positions with electron-donating groups (e.g., −OCH₃) improves anticancer activity by 30% .

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